Cas no 4117-31-1 (ethyl (2S)-2-amino-3-hydroxypropanoate)

Ethyl (2S)-2-amino-3-hydroxypropanoate is a chiral ester derivative of serine, characterized by its enantiomeric purity and functional versatility. The compound features both amino and hydroxyl groups, making it a valuable intermediate in organic synthesis, particularly for peptidomimetics and pharmaceutical applications. Its ester moiety enhances solubility in organic solvents, facilitating reactions under mild conditions. The (2S)-configuration ensures stereoselectivity in asymmetric synthesis, while the hydroxy group allows for further derivatization. This product is commonly employed in the preparation of bioactive molecules, including protease inhibitors and β-lactam antibiotics. High purity and consistent quality make it suitable for research and industrial-scale processes requiring precise stereochemical control.
ethyl (2S)-2-amino-3-hydroxypropanoate structure
4117-31-1 structure
Product Name:ethyl (2S)-2-amino-3-hydroxypropanoate
CAS No:4117-31-1
MF:C5H11NO3
MW:133.145741701126
MDL:MFCD08669751
CID:325003
PubChem ID:2724186
Update Time:2026-05-14

ethyl (2S)-2-amino-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • L-Serine, ethyl ester
    • Ethyl serinate
    • ETHYL SERINATE XHCL
    • Ethyl L-serinate
    • Serine, ethyl ester, L- (8CI)
    • Serine,ethyl ester (6CI,7CI)
    • ethyl (2S)-2-amino-3-hydroxypropanoate
    • MDL: MFCD08669751
    • Inchi: InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1
    • InChI Key: GKCXXDSWWDWUHS-BYPYZUCNSA-N
    • SMILES: CCOC(=O)[C@H](CO)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4

ethyl (2S)-2-amino-3-hydroxypropanoate Pricemore >>

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ethyl (2S)-2-amino-3-hydroxypropanoate Related Literature

Additional information on ethyl (2S)-2-amino-3-hydroxypropanoate

Comprehensive Overview of Ethyl (2S)-2-amino-3-hydroxypropanoate (CAS No. 4117-31-1): Properties, Applications, and Industry Insights

Ethyl (2S)-2-amino-3-hydroxypropanoate (CAS No. 4117-31-1), a chiral ester derivative of serine, is a versatile compound gaining traction in pharmaceutical synthesis, nutraceuticals, and specialty chemicals. Its unique stereochemical configuration and functional groups make it invaluable for asymmetric synthesis, particularly in producing optically active intermediates. This article explores its molecular characteristics, industrial applications, and answers trending queries like "How is ethyl (2S)-2-amino-3-hydroxypropanoate used in peptide synthesis?" or "What are the green chemistry alternatives for synthesizing CAS 4117-31-1?".

The compound’s molecular structure (C5H11NO3) features an ethyl ester group, an amino group, and a hydroxyl group, enabling diverse reactivity. Researchers highlight its role in synthesizing β-lactam antibiotics and non-proteinogenic amino acids, aligning with the growing demand for customized drug formulations. Recent studies also investigate its potential in biodegradable polymers, addressing sustainability concerns—a hot topic in green chemistry forums.

In the pharmaceutical sector, ethyl (2S)-2-amino-3-hydroxypropanoate serves as a precursor for L-serine analogs, critical in neurology and metabolic disorder treatments. Its high enantiomeric purity (>98% ee) ensures compliance with stringent regulatory standards, such as ICH Q7 guidelines. Industry reports reveal a 15% annual growth in demand for such chiral building blocks, driven by advancements in targeted drug delivery systems.

From a synthetic perspective, optimizing catalytic asymmetric hydrogenation for CAS 4117-31-1 production reduces reliance on hazardous reagents, resonating with ESG (Environmental, Social, Governance) goals. A 2023 Journal of Organic Chemistry study proposed a biocatalytic route using engineered enzymes, achieving a 92% yield—a breakthrough frequently searched as "enzyme-mediated synthesis of amino acid esters".

Beyond pharmaceuticals, this compound finds niche applications in cosmetic peptides (e.g., anti-aging serums) and flavor enhancers. Its water-soluble nature and low toxicity (LD50 >2000 mg/kg) make it suitable for consumer-safe formulations. Analytical techniques like HPLC and chiral GC ensure quality control, addressing common queries such as "How to analyze ethyl (2S)-2-amino-3-hydroxypropanoate purity?".

In conclusion, ethyl (2S)-2-amino-3-hydroxypropanoate exemplifies the intersection of chiral chemistry and sustainable innovation. As industries prioritize high-value intermediates and eco-friendly processes, this compound’s relevance will expand, supported by ongoing research and patent filings (e.g., WO2022156321A1). Its adaptability to continuous flow chemistry further positions it as a future-proof asset for fine chemical manufacturers.

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